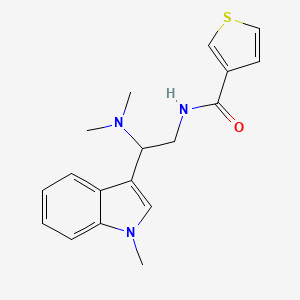
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide is a structurally complex molecule that may be related to various synthesized carboxamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar functional groups and structural motifs, such as dimethylaminoethyl groups and carboxamide linkages, which are often seen in molecules with pharmacological potential .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start with the formation of carboxylic acids followed by conversion to the corresponding amides. For instance, the synthesis of N-(3-dimethylaminopropyl)-6-substituted naphtho[2,1-b]thiophenes-4-carboxamides includes oxidative-photo-cyclization of α-(2-thienyl)-β-arylacrylic acids and subsequent amide formation through acid chlorides or carbonyldiimidazole coupling . This suggests that a similar approach could be employed for the synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is often characterized using X-ray diffraction methods, which provide detailed information about the crystal structure and molecular conformation. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined to be in the monoclinic space group with specific cell parameters and exhibited both intra and intermolecular hydrogen bonds . These findings highlight the importance of molecular interactions in the solid state, which could also be relevant for the analysis of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide.
Chemical Reactions Analysis
The chemical reactivity of carboxamide derivatives can be influenced by the presence of substituents on the aromatic systems and the nature of the amine component. For instance, the study on derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide showed that the position and nature of substituents affected the compounds' ability to intercalate with DNA and their antitumor activity . This suggests that the chemical reactivity of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide could also be modulated by its substituents, potentially impacting its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. The physicochemical properties and biological activities of the acridine derivatives were determined, indicating that the electron-withdrawing substituents and the charge state of the chromophore at physiological pH played a significant role in their antitumor activity . These properties are likely to be important for N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide as well, and would need to be characterized to assess its suitability for further development.
科学的研究の応用
Allosteric Modulation of CB1 Receptor
Research has highlighted the optimization of chemical functionalities in indole-2-carboxamides, such as "N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide," for allosteric modulation of the cannabinoid type 1 (CB1) receptor. Structural modifications in this class of compounds can significantly impact their binding affinity and cooperativity with the receptor, suggesting potential applications in modulating CB1 receptor activity for therapeutic purposes (Khurana et al., 2014).
Antiproliferative Activity
Another study focused on the antiproliferative activity of novel thiophene derivatives, including "N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide." These compounds exhibited significant activity against cancer cell lines, such as breast and colon cancer, highlighting their potential as anticancer agents (Ghorab et al., 2013).
Antibacterial and Antifungal Activities
Compounds structurally related to "N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide" have shown antibacterial and antifungal activities. Studies on thiophene-3-carboxamide derivatives have demonstrated their potential in treating microbial infections, offering a new avenue for developing antimicrobial agents (Vasu et al., 2003).
Imaging Cancer Tyrosine Kinase
The synthesis of radiolabeled compounds structurally similar to "N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide" for positron emission tomography (PET) imaging has been explored. Such studies indicate potential applications in non-invasively imaging cancer tyrosine kinase activity, contributing to cancer diagnosis and the monitoring of therapeutic efficacy (Wang et al., 2005).
Radiosensitization and Cytotoxicity
Research into nitrothiophene-5-carboxamides, related to the chemical structure , has revealed their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds could enhance the effectiveness of radiotherapy in cancer treatment through selective sensitization of tumor cells to radiation (Threadgill et al., 1991).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-20(2)17(10-19-18(22)13-8-9-23-12-13)15-11-21(3)16-7-5-4-6-14(15)16/h4-9,11-12,17H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDPDVSVLVZSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CSC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-methylpiperidine](/img/structure/B3000556.png)
![N-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000558.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile](/img/structure/B3000559.png)
![N-Methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B3000562.png)

![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3000566.png)

![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-(2-methylphenyl)methanone](/img/structure/B3000571.png)
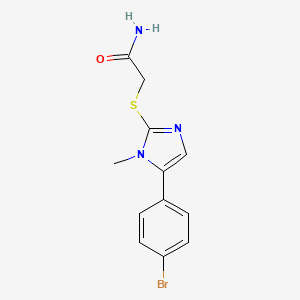
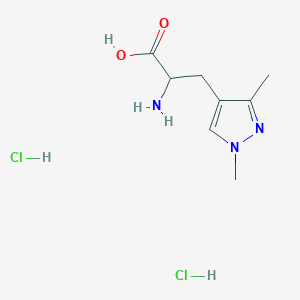
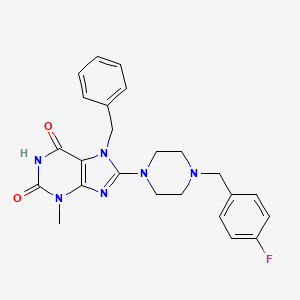

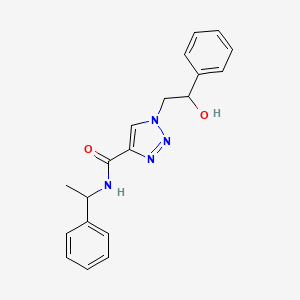
![2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3000579.png)